molecular formula C12H14O3 B8372923 ethyl(RS)-2-oxo-3-phenylbutyrate

ethyl(RS)-2-oxo-3-phenylbutyrate

Cat. No.: B8372923
M. Wt: 206.24 g/mol
InChI Key: DKWAALUXJAKCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(RS)-2-oxo-3-phenylbutyrate is a high-purity chemical reagent for research applications. With a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol, this compound serves as a versatile building block in organic synthesis. A primary research application of closely related β-keto ester compounds is their role as a key chiral precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of drugs used to treat hypertension and congestive heart failure . The asymmetric reduction of the ketone group in its structural analog, ethyl 2-oxo-4-phenylbutyrate (OPBE), enables the efficient production of optically active alcohols like (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), which is a critical intermediate for pharmaceuticals such as enalapril, benazepril, and lisinopril . Research into these biocatalytic processes, utilizing whole cells or engineered enzymes in aqueous/organic biphasic systems, has demonstrated high conversion yields and exceptional enantiomeric excess (ee >99%), highlighting the value of this compound class in green and sustainable chemistry . Synthetic methodologies for related structures include classical approaches like the Knoevenagel condensation and modern, metal-free arylation strategies using hypervalent diaryliodonium salts . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-oxo-3-phenylbutanoate

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

DKWAALUXJAKCRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Chiral Precursor in Drug Synthesis

Ethyl(RS)-2-oxo-3-phenylbutyrate serves as a crucial chiral intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are vital in treating hypertension and heart failure. The compound can be efficiently converted into ethyl(R)-2-hydroxy-4-phenylbutyrate, which exhibits high enantiomeric purity and is essential for developing various pharmaceutical agents.

Case Study: Biocatalytic Reduction

A notable study demonstrated the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using recombinant Escherichia coli strains expressing specific reductases. This method achieved high yields of optically pure ethyl(R)-2-hydroxy-4-phenylbutyrate, showcasing the compound's utility in producing chiral drugs without the need for extensive purification steps .

Biocatalytic Processes

The ability to utilize biocatalysts for the conversion of this compound into valuable products is an area of active research. Various studies have explored the use of microbial systems and enzymes to enhance the efficiency and selectivity of these reactions.

Table 1: Summary of Biocatalytic Processes

Biocatalyst TypeReaction TypeYield (%)Reference
Recombinant E. coliAsymmetric reduction>99%Ye Ni et al., 2013
Saccharomyces cerevisiaeIonic liquid-assisted reduction70.4% e.e.Journal of Industrial Microbiology, 2008

Therapeutic Potential

Recent investigations into the therapeutic applications of this compound have highlighted its antimicrobial properties and potential use in treating infections caused by multidrug-resistant pathogens.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of ethyl 2-oxo-4-phenylbutyrate exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be competitive with standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Chemical Reactions Analysis

Reduction to Ethyl(RS)-2-hydroxy-4-phenylbutyrate

The asymmetric reduction of the ketone group in OPBE to produce chiral ethyl-2-hydroxy-4-phenylbutyrate (HPBE) is a pivotal reaction for ACE inhibitor synthesis.

Key Findings:

  • Microbial Reduction :
    Candida krusei SW2026 catalyzes the reduction of OPBE to (R)-HPBE with 99.7% enantiomeric excess (ee) and 95.1% yield under optimized conditions (30°C, pH 6.6, 5% glucose as co-substrate) .

    • Substrate Tolerance : Biphasic systems (aqueous/dibutyl phthalate) enable higher substrate loading (20 g/L OPBE) while maintaining 98.5% ee and 54.6% yield .

Condition Result Source
NADPH as cofactor98% conversion (S)-isomer
NADH as cofactor84% conversion (S)-isomer
Biphasic system (cyclohexane)98.5% ee, 19.9% yield

Procedure:

  • Grignard Reagent Formation :
    β-Bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours .

    • Solvent ratio (MTBE:thinner = 1:0–0.25) .

  • Addition Reaction :
    The Grignard reagent reacts with diethyl oxalate at −30–50°C for 1–15 hours , yielding OPBE .

Advantages:

  • Yield : >80% (vs. traditional routes at ~69%) .

  • Cost Efficiency : Reduced solvent usage and shorter reaction time .

Hydrolysis and Esterification

OPBE undergoes acid hydrolysis followed by esterification to form intermediates for ACE inhibitors:

Conditions:

  • Hydrolysis : HCl or acetic acid at 0–20°C for 0.1–1.0 hours .

  • Neutralization : Alkali treatment to isolate 2-oxo-4-phenylbutyric acid .

Comparison of Synthetic Routes

OPBE’s synthesis has evolved to address inefficiencies in earlier methods:

Route Key Steps Yield Drawbacks
Phenylaldehyde CondensationAldol condensation, hydrogenation~69%Multi-step, low yield
Acetic Anhydride RouteCondensation, esterificationModerateComplex purification
Grignard Method Single-step addition>80%Requires anhydrous conditions

Enzymatic vs. Chemical Reduction

Parameter Microbial Reduction Chemical Catalysis
ee 99.7% (R)70% (racemic)
Yield 95.1%50–70%
Conditions Mild (30°C, aqueous)Harsh (high T/pressure)

Comparison with Similar Compounds

Ethyl Acetoacetate (CH₃COCH₂COOC₂H₅)

Key Properties :

  • Structure : A β-keto ester with a methyl group at the 3-position.
  • Applications : Widely used as a precursor in pharmaceuticals (e.g., antimalarials), dyes, and flavor agents (e.g., apple, strawberry) .
  • Tautomerism: Exhibits keto-enol tautomerism, with 99% keto-form stability at room temperature due to intramolecular hydrogen bonding in the enol form .

Comparison :

  • Ethyl(RS)-2-oxo-3-phenylbutyrate lacks the methyl group of ethyl acetoacetate but introduces a phenyl ring. This substitution likely reduces solubility in polar solvents and enhances lipophilicity, making it more suitable for hydrophobic drug intermediates.
  • The phenyl group may also stabilize the enol form through resonance, though this requires experimental verification.

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate (C₁₁H₁₁FO₃)

Key Properties :

  • Structure : Features a fluorine atom at the 2-position and a phenyl group at the 3-position.

Comparison :

  • The fluorine substituent in this compound introduces electronegativity, enhancing reactivity in nucleophilic substitutions compared to this compound.
  • Both compounds share the 3-phenyl group, but the absence of fluorine in the target compound may reduce toxicity and alter metabolic pathways.

Ethyl 2,2-Dimethyl-3-Oxo-3-Phenylpropanoate (C₁₃H₁₆O₃)

Key Properties :

  • Structure : Contains two methyl groups at the 2-position and a phenyl group at the 3-position.
  • Physical Data : Density = 1.063 g/cm³, boiling point = 290.6°C (760 mmHg) .

Comparison :

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
This compound* Not Provided Not Provided Phenyl (C₆H₅) at 3-position
Ethyl Acetoacetate C₆H₁₀O₃ 130.14 g/mol Methyl (CH₃) at 3-position
Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate C₁₁H₁₁FO₃ 210.2 g/mol Fluorine (F) at 2-position
Ethyl 2,2-Dimethyl-3-oxo-3-phenylpropanoate C₁₃H₁₆O₃ 220.26 g/mol Dimethyl (CH₃)₂ at 2-position

*Inferred properties based on structural analogs.

Table 2: Functional Differences

Compound Name Key Functional Impact Potential Applications
This compound Aromatic stabilization, moderate steric effects Drug intermediates, flavor chemistry
Ethyl Acetoacetate Keto-enol tautomerism, high polarity Pharmaceuticals, dyes, fragrances
Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate Electronegative reactivity Fluorinated bioactive molecules
Ethyl 2,2-Dimethyl-3-oxo-3-phenylpropanoate High steric hindrance Specialty polymers, catalysts

Research Implications

  • Synthetic Utility : this compound’s phenyl group may facilitate π-π stacking in drug-receptor interactions, a property absent in ethyl acetoacetate .
  • Stability : The dimethyl analog’s high boiling point (290.6°C) suggests that this compound could exhibit similar thermal stability, suitable for high-temperature reactions .
  • Toxicity : Fluorinated analogs may pose higher environmental risks, whereas the target compound’s lack of halogens could align with green chemistry principles .

Preparation Methods

Reaction Mechanism and Optimization

The Grignard reaction remains a cornerstone for synthesizing ethyl(RS)-2-oxo-3-phenylbutyrate. As detailed in patent CN101265188A, beta-bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) to form a Grignard reagent, which subsequently undergoes addition with diethyl oxalate. The reaction proceeds via nucleophilic attack on the oxalate ester, followed by acid hydrolysis to yield the target compound.

Solvent and Temperature Effects

The use of MTBE with a minor proportion of thinner (e.g., tetrahydrofuran or isopropyl ether) enhances reagent stability and reduces side reactions. A solvent-to-beta-bromophenylethane molar ratio of 1–5:1 and a reaction temperature of 30–60°C optimize Grignard formation. Post-addition, maintaining the reaction at -30–50°C minimizes byproduct generation.

Yield and Scalability

Under optimized conditions, this method achieves an 80.5% yield (Table 1). Acid hydrolysis with HCl at 0–20°C followed by NaHCO₃ neutralization and solvent extraction ensures high purity. The process is scalable, with a 500 ml reactor producing 50 g of product.

Table 1: Grignard Method Performance

ParameterValue
Starting MaterialBeta-bromophenylethane
SolventMTBE + thinner (0–0.25:1 v/v)
Reaction Temperature30–60°C (Grignard), -30–50°C (addition)
Yield80.5%
Purity>95% (HPLC)

Michael Addition and Byproduct Isolation

Impurity Formation in ACEI Synthesis

Patent WO2002074728A1 identifies this compound as a minor impurity (0.15%) during the synthesis of N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine. This byproduct arises from esterification side reactions under Michael addition conditions.

ParameterValue
Solvent SystemEthanol/water (7:3)
Crystallization Temp20°C
Recovery70%
Purity96.7% (HPLC)

Enzymatic Synthesis Strategies

Reaction Setup and Optimization

A typical reaction includes:

  • Substrate : 3-phenyl-2-oxobutanoic acid (hypothetical precursor)

  • Enzymes : ScCR (0.05 mg/mL), GDH (0.05 mg/mL)

  • Cofactors : NADH (0.2 mM), D-glucose (40 mM)

  • Conditions : 30°C, pH 7.0, 150 rpm.

Post-reaction, ethyl acetate extraction and silica column chromatography (petroleum ether/ethyl acetate, 1:2 v/v) isolate the product.

Chirality and Racemic Mixtures

The enzymatic approach inherently favors enantioselectivity. However, for racemic (RS) production, omitting chiral auxiliaries or using non-selective enzymes could yield the desired mixture. Polarimetric analysis (+6.9 specific rotation) confirms enantiopurity in analogous systems, suggesting adaptability.

Comparative Analysis of Synthesis Routes

Yield and Cost Considerations

  • Grignard Method : Highest yield (80.5%) but requires anhydrous conditions and hazardous reagents.

  • Michael Addition Byproduct : Low yield (0.15% as impurity) but leverages existing ACEI synthesis infrastructure.

  • Enzymatic Synthesis : Eco-friendly but unproven for this compound; potential for >90% yield with optimization.

Industrial Applicability

The Grignard method is preferred for large-scale production due to established protocols. Enzymatic routes, though nascent, align with green chemistry trends and warrant further research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.